molecular formula C14H19FN2OSi B2601096 1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde CAS No. 2222512-02-7

1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde

Cat. No. B2601096
CAS RN: 2222512-02-7
M. Wt: 278.402
InChI Key: IQEZIMMFZPAXQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde (TBDMS-FPPC) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of pyrrolopyridine, which is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicine.

Scientific Research Applications

  • Detection of Chemical Warfare Agents :

    • A study by Lee, Lee, and Byun (2012) utilized a compound related to 1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde for the detection of chemical warfare nerve agents, specifically O-isopropyl methylphosphonofluoridate (GB) and O-pinacolyl methylphosphonofluoridate (GD). The compound displayed a color change under UV light upon exposure to these agents (Lee, Lee, & Byun, 2012).
  • Synthetic Applications in Organic Chemistry :

    • Vilkauskaitė, Šačkus, and Holzer (2011) explored the use of similar carbaldehydes as precursors in Sonogashira-type cross-coupling reactions. These reactions are integral in the synthesis of various organic compounds, indicating the potential utility of 1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde in complex organic synthesis (Vilkauskaitė, Šačkus, & Holzer, 2011).
  • Tandem-type Isomerization/Oxidation Transformations :

    • Gimazetdinov, Al’mukhametov, and Miftakhov (2020) investigated a compound with a similar structure, which underwent a tandem-type isomerization/oxidation transformation in a toluene–DBU–O2 medium, producing a different carbaldehyde. This research demonstrates the potential of such compounds in chemical transformations (Gimazetdinov, Al’mukhametov, & Miftakhov, 2020).
  • Protection and Deprotection in Organic Synthesis :

    • Osajima, Fujiwara, Okano, Tokuyama, and Fukuyama (2009) discussed the protection of diols with tert-Butyldimethylsilyl chloride, a process relevant to 1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde. This work highlights the compound's potential role in the protection and deprotection steps in synthetic organic chemistry (Osajima et al., 2009).
  • Synthesis of Pyrazolo[4,3-c]pyridines :

    • Yakovenko, Lukianov, Bol'but, and Vovk (2019) utilized N-Boc-4-aminopyrazole-5-carbaldehydes in the synthesis of pyrazolo[4,3-b]pyridines. This indicates the potential use of 1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde in the synthesis of such complex heterocyclic compounds (Yakovenko, Lukianov, Bol'but, & Vovk, 2019).

properties

IUPAC Name

1-[tert-butyl(dimethyl)silyl]-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2OSi/c1-14(2,3)19(4,5)17-7-6-10-11(9-18)12(15)8-16-13(10)17/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEZIMMFZPAXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=CC2=C(C(=CN=C21)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde

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